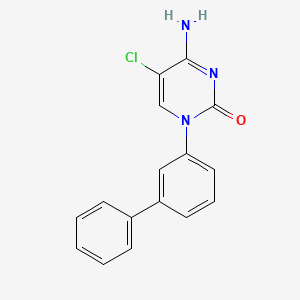
Bobcat339
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bobcat339 is a selective cytosine-based inhibitor of ten-eleven translocation methylcytosine dioxygenase (TET) with IC50 values of 33 and 73 μM for TET1 and TET2, respectively . It reduces DNA 5-hydroxymethylcytosine (5hmC) levels in cells without inhibiting the DNA methyltransferase DNMT3a .
Synthesis Analysis
Bobcat339 is synthesized by reacting 5-chlorocytosine with 3-biphenylboronic acid and Cu(OAc)2.H2O in a solution of MeOH: H2O (5 mL, 3:1, v/v). TEMED is added dropwise to the reaction mixture and stirred at room temperature for 4 hours .
Molecular Structure Analysis
The molecular formula of Bobcat339 is C16H12ClN3O . The molecular weight is 297.74 .
Chemical Reactions Analysis
Bobcat339 is a selective inhibitor of TET enzymes. It reduces the abundance of DNA 5-hydroxymethylcytosine by inhibiting TET enzyme function in living cells .
Physical And Chemical Properties Analysis
Bobcat339 is a white to beige powder . It is soluble to 100 mM in DMSO and to 5 mM in ethanol . .
Wissenschaftliche Forschungsanwendungen
TET Dioxygenases Inhibition
Bobcat339 is known as a small molecule inhibitor of TET (Ten Eleven Translocation) dioxygenases . TET dioxygenases are non-heme Fe (II) and α-ketoglutarate dependent enzymes that catalyze oxidation of 5-methylcytosine (5mC) in DNA to hydroxymethyl-C, formyl-C, and carboxy-C . This typically leads to gene activation and epigenetic remodeling .
Epigenetic Remodeling
The oxidation process catalyzed by TET dioxygenases, which Bobcat339 inhibits, leads to gene activation and epigenetic remodeling . This suggests that Bobcat339 could be used in research related to gene expression and epigenetic changes.
Copper (II) Contamination
Interestingly, the inhibitory activity of Bobcat339 has been found to be directly correlated with Cu (II) content . This suggests that Bobcat339 alone may not be capable of inhibiting TET enzymes at the reported concentrations, and that its activity is enhanced by contaminating Cu (II) .
Pharmaceutical Promise
Bobcat339 has been mentioned as having pharmaceutical promise . While the specific applications are not detailed in the source, this suggests potential uses in drug development or therapeutic research.
Cell Culture Experiments
Bobcat339 has been used in cell culture experiments, where it was incubated with cells at 50 μM for 48 hours prior to collection and extraction of genomic DNA . This suggests its use in research involving cell cultures and genomic studies.
Fluorescence Microscopy
Although not directly related to the chemical properties of Bobcat339, it has been used in research involving fluorescence microscopy . This suggests potential applications in visualizing cellular or molecular processes.
Wirkmechanismus
Target of Action
Bobcat339 is a synthetic small molecule that primarily targets the Ten-Eleven Translocation (TET) enzyme family, which includes TET1, TET2, and TET3 . These enzymes play a crucial role in active DNA demethylation in the eukaryotic genome . They catalyze the oxidation of 5-methylcytosine (5mC) in DNA to hydroxymethyl-C, formyl-C, and carboxy-C . This process typically leads to gene activation and epigenetic remodeling .
Mode of Action
Bobcat339 is a cytosine-based inhibitor that is predicted to bind to the catalytic pockets of TET proteins . It has been reported to have mid-μM inhibitory activity against TET1 and TET2 . It has been observed that the inhibitory activity of bobcat339 is directly correlated with cu(ii) content .
Biochemical Pathways
The TET enzymes, targeted by Bobcat339, are involved in the conversion of 5mC to 5-hydroxymethylcytosine (5hmC), a key step in removing DNA methylation marks . This process affects the epigenetic regulation of genes. By inhibiting TET enzymes, Bobcat339 can potentially alter the levels of 5mC and 5hmC in the DNA, thereby affecting gene expression and cellular functions .
Pharmacokinetics
It is known that bobcat339 is prepared in dimethyl sulfoxide (dmso) at 100 mm and is incubated with cells at 50 μm for 48 hours prior to collection and extraction of genomic dna .
Result of Action
Bobcat339 has been observed to block oocyte maturation and trigger early apoptosis in porcine models . It disrupts spindle architecture and chromosome alignment, probably due to a significant loss of 5hmC and a concurrent increase in 5mC . Furthermore, early parthenogenetic embryos treated with Bobcat339 exhibited abnormal 5mC and 5hmC levels, resulting in compromised cleavage and blastocyst rate .
Action Environment
It is worth noting that the inhibitory activity of bobcat339 has been found to be directly correlated with cu(ii) content . This suggests that the presence of certain environmental contaminants, such as copper ions, could potentially enhance the activity of Bobcat339.
Safety and Hazards
Zukünftige Richtungen
Bobcat339 has shown promise in the field of epigenetics and serves as a starting point for new therapeutics that target DNA methylation and gene transcription . It has been used in studies exploring its effects on oocyte maturation and early embryogenesis in pigs . It has also been suggested as a potential therapeutic for anorexia nervosa .
Eigenschaften
IUPAC Name |
4-amino-5-chloro-1-(3-phenylphenyl)pyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O/c17-14-10-20(16(21)19-15(14)18)13-8-4-7-12(9-13)11-5-2-1-3-6-11/h1-10H,(H2,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGYGOOYCNTEQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)N3C=C(C(=NC3=O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bobcat339 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-({(1R,2S)-2-[4-(Methylsulfanyl)benzamido]cyclohexyl}amino)-2-oxoethyl]-2-{[(propan-2-yl)carbamoyl]amino}-5-(trifluoromethyl)benzamide](/img/structure/B606224.png)


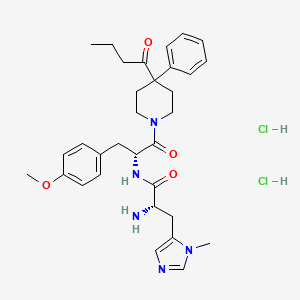
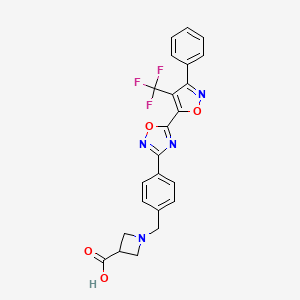
![4-[2-(2-carbamimidoyl-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinolin-6-yl)-5-hydroxy-4-methoxyphenyl]benzoic acid](/img/structure/B606238.png)

![5-Chloro-1-(1-cyclopropylethyl)-3-[2,6-dichloro-4-(trifluoromethyl)anilino]pyrazin-2-one](/img/structure/B606241.png)
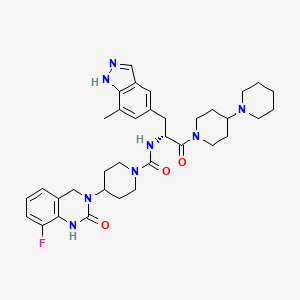
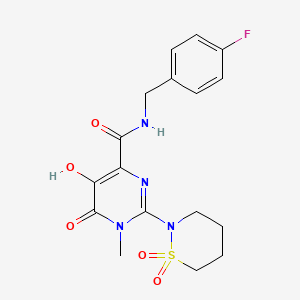

![2-Pyrazinecarbonitrile,4-[(1S)-1-cyclopropyl-2-methoxyethyl]-6-[[6-(difluoromethoxy)-2,5-dimethyl-3-pyridinyl]amino]-4,5-dihydro-5-oxo-](/img/structure/B606247.png)